FabH Substrate Selectivity: 2-Methylbutyryl-CoA (Anteiso Precursor) vs. Isovaleryl-CoA and Isobutyryl-CoA
Anteisopentadecanoyl-CoA is the product of fatty acid elongation from the anteiso primer 2-methylbutyryl-CoA (2MB-CoA). In Listeria monocytogenes, FabH (β-ketoacyl-ACP synthase III) initiates fatty acid synthesis and demonstrates clear substrate preference for 2MB-CoA over iso-branched primers. At 30°C, L. monocytogenes FabH shows a 1.33-fold preference for 2MB-CoA relative to isovaleryl-CoA (IV-CoA), and a 2-fold preference relative to isobutyryl-CoA (IB-CoA). At low temperature (10°C), this preferential condensation is further enhanced, with activity on 2MB-CoA exceeding that on IV-CoA by approximately 33% and exceeding that on IB-CoA by approximately 100% [1][2].
| Evidence Dimension | Enzyme activity (initial rate of FabH-catalyzed condensation) |
|---|---|
| Target Compound Data | 2-methylbutyryl-CoA (2MB-CoA, anteiso primer): Normalized activity = 1.0 (reference) |
| Comparator Or Baseline | Isovaleryl-CoA (IV-CoA, iso-odd primer): Normalized activity ≈ 0.75 at 30°C; Isobutyryl-CoA (IB-CoA, iso-even primer): Normalized activity ≈ 0.50 at 30°C and 10°C |
| Quantified Difference | 2MB-CoA activity is approximately 33% higher than IV-CoA and 100% higher than IB-CoA at 30°C; preference for 2MB-CoA further increases at 10°C |
| Conditions | In vitro assay using affinity-purified His-tagged L. monocytogenes FabH heterologously expressed in E. coli; malonyl-ACP as second substrate; temperatures of 30°C and 10°C |
Why This Matters
The quantitative preference for the anteiso primer at low temperature demonstrates that anteiso-specific metabolic pathways are enzymatically distinct, making Anteisopentadecanoyl-CoA essential for accurate reconstruction of low-temperature lipid biosynthesis in vitro.
- [1] Singh AK, Zhang YM, Zhu K, Subramanian C, Li Z, Jayaswal RK, Gatto C, Rock CO, Wilkinson BJ. FabH selectivity for anteiso branched-chain fatty acid precursors in low-temperature adaptation in Listeria monocytogenes. FEMS Microbiol Lett. 2009;301(2):188-192. View Source
- [2] Menon BR, et al. Insights into the mechanism of homeoviscous adaptation to low temperature in branched-chain fatty acid-containing bacteria through modeling FabH kinetics from the foodborne pathogen Listeria monocytogenes. Front Microbiol. 2016;7:1387. View Source
